molecular formula C12H19N3O2 B1443664 (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1404192-13-7

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B1443664
CAS No.: 1404192-13-7
M. Wt: 237.3 g/mol
InChI Key: FWWDYRPLICJLGT-UHFFFAOYSA-N
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Description

The compound (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is a novel chemical entity that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with an ethoxypyrimidine moiety and a methanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxypyrimidine Moiety: The ethoxypyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxypyrimidine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Apoptosis: In cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol: A closely related compound with similar structural features.

    (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Another derivative with a methoxy group instead of an ethoxy group.

Uniqueness

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWDYRPLICJLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235248
Record name 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404192-13-7
Record name 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404192-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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